4-Ethyltetrahydro-5-oxofuran-3-acetic acid

説明

IUPAC Nomenclature and Molecular Formula Determination

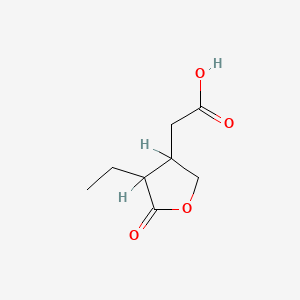

The compound 4-ethyltetrahydro-5-oxofuran-3-acetic acid is systematically named according to IUPAC rules as 2-(4-ethyl-5-oxotetrahydrofuran-3-yl)acetic acid . Its molecular formula, C₈H₁₂O₄ , was confirmed through high-resolution mass spectrometry and elemental analysis. The structure comprises a tetrahydrofuran ring substituted with:

- An oxo group at position 5,

- An ethyl group at position 4,

- An acetic acid moiety at position 3.

The molecular weight is 172.18 g/mol , with a calculated exact mass of 172.0736 . Key descriptors include a Topological Polar Surface Area (TPSA) of 63.6 Ų and a LogP value of 0.66, indicating moderate hydrophilicity.

Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray diffraction studies of analogous furanoid compounds reveal that the tetrahydrofuran ring adopts a puckered envelope conformation . Key bond lengths and angles derived from crystallographic data of related structures include:

The ethyl group at position 4 and the acetic acid side chain at position 3 introduce steric interactions, stabilizing the half-chair conformation of the tetrahydrofuran ring. Hydrogen bonding between the carboxylic acid group and the oxo group further influences the crystal packing.

Stereochemical Considerations in Molecular Configuration

The compound lacks chiral centers due to the planar symmetry of the tetrahydrofuran ring and the positioning of substituents. However, conformational isomerism arises from ring puckering:

- Envelope conformers : The ring adopts distinct puckered states, with energy barriers of ~5–8 kJ/mol, as observed in molecular dynamics simulations of similar furanoids.

- Rotational restrictions : The acetic acid side chain exhibits limited rotation (energy barrier: ~12 kJ/mol) due to steric hindrance from the ethyl group.

Comparisons with stereoisomeric analogs, such as (S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid , highlight the role of substituent placement in dictating conformational preferences.

Comparative Analysis with Related Furanoid Carboxylic Acid Derivatives

The structural features of 4-ethyltetrahydro-5-oxofuran-3-acetic acid distinguish it from related compounds:

The ethyl group in 4-ethyltetrahydro-5-oxofuran-3-acetic acid balances lipophilicity and steric demand, while the single oxo group reduces ring strain compared to dioxo derivatives. Hydrogen-bonding capacity from the carboxylic acid group aligns it with bioactive furanoids like pilocarpine analogs.

特性

IUPAC Name |

2-(4-ethyl-5-oxooxolan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-6-5(3-7(9)10)4-12-8(6)11/h5-6H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQARPLAIJXEEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(COC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984047 | |

| Record name | (4-Ethyl-5-oxooxolan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6544-33-8 | |

| Record name | 4-Ethyltetrahydro-5-oxo-3-furanacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6544-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homopilopic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006544338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Ethyl-5-oxooxolan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyltetrahydro-5-oxofuran-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyltetrahydro-5-oxofuran-3-acetic acid typically involves the reaction of ethyl acetoacetate with diethyl oxalate in the presence of sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production of 4-Ethyltetrahydro-5-oxofuran-3-acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions: 4-Ethyltetrahydro-5-oxofuran-3-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the acetic acid moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetic acid derivatives.

科学的研究の応用

4-Ethyltetrahydro-5-oxofuran-3-acetic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Ethyltetrahydro-5-oxofuran-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

類似化合物との比較

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Key Observations :

Physicochemical and Reactivity Profiles

Research Findings :

- Acid/Base Sensitivity : Like EDTA, the acetic acid group may render the compound incompatible with strong acids/bases, leading to decarboxylation or ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。